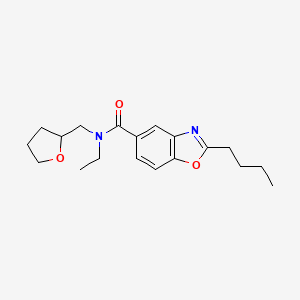![molecular formula C19H28N2O3 B6004507 methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)
methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate, also known as MBOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBOA is a piperidine derivative that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, leading to increased dopamine release in the brain. This compound has also been shown to activate the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to improved motor function in animal models of Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate in lab experiments is its high purity and yield, which allows for accurate dosing and reproducibility. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate research. One area of interest is its potential use as a treatment for Parkinson's disease. Further research is needed to determine the optimal dosing and administration of this compound for this application. Additionally, this compound's potential use in the treatment of psychiatric disorders and inflammatory diseases warrants further investigation. Finally, more research is needed to fully understand the mechanism of action of this compound.
Synthesemethoden
Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has been synthesized using several methods, including the reaction of 3-(benzyl(methyl)amino)piperidine with methyl 5-oxopentanoate in the presence of a base. Another method involves the reaction of 3-(benzyl(methyl)amino)piperidine with ethyl 5-oxopentanoate in the presence of a base, followed by methylation of the resulting product. These methods have been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has shown potential therapeutic applications in several areas of scientific research. It has been investigated as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 5-[3-[benzyl(methyl)amino]piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-20(14-16-8-4-3-5-9-16)17-10-7-13-21(15-17)18(22)11-6-12-19(23)24-2/h3-5,8-9,17H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQDAYOKMJJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)


![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)
![N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004466.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6004482.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6004495.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004510.png)



